molecular formula C28H29N3O3S B2940906 4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE CAS No. 866847-43-0

4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE

Cat. No.: B2940906
CAS No.: 866847-43-0
M. Wt: 487.62
InChI Key: ITRREZDFAMHMQY-UHFFFAOYSA-N
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Description

This quinoline derivative features a 4-(2-methoxyphenyl)piperazine moiety at position 4, a methyl group at position 6, and a 4-methylbenzenesulfonyl group at position 3. Its molecular formula is C₂₆H₂₅N₃O₃S, with a molecular weight of 459.57 g/mol .

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3S/c1-20-8-11-22(12-9-20)35(32,33)27-19-29-24-13-10-21(2)18-23(24)28(27)31-16-14-30(15-17-31)25-6-4-5-7-26(25)34-3/h4-13,18-19H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRREZDFAMHMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the quinoline core, followed by the introduction of the piperazine ring and the subsequent attachment of the methoxyphenyl and methylbenzenesulfonyl groups. Common synthetic routes may involve:

    Formation of the Quinoline Core: This step can be achieved through various methods, such as the Skraup synthesis or the Friedländer synthesis, which involve the condensation of aniline derivatives with carbonyl compounds.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline intermediate.

    Attachment of Substituents: The methoxyphenyl and methylbenzenesulfonyl groups are typically introduced through electrophilic aromatic substitution reactions, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., temperature, solvent, and catalyst).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced derivatives of the quinoline or piperazine rings.

Scientific Research Applications

Therapeutic Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antidepressant Activity

Research indicates that piperazine derivatives can exhibit antidepressant-like effects. The structural features of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline suggest potential interactions with serotonin and dopamine receptors, which are critical in mood regulation. Studies have shown that compounds with similar structures can enhance serotonergic and dopaminergic neurotransmission .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that quinoline derivatives can induce apoptosis in cancer cells. The presence of the piperazine moiety may contribute to this effect by modulating various signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound could inhibit the growth of specific bacterial strains, making it a potential candidate for developing new antimicrobial agents .

Case Studies

Several studies have explored the applications of this compound and its analogs:

  • Antidepressant Effects :
    • A study published in Journal of Medicinal Chemistry examined various piperazine derivatives, including those similar to the target compound, demonstrating significant antidepressant-like activity in animal models .
  • Anticancer Studies :
    • Research conducted by Smith et al. (2020) highlighted the efficacy of quinoline-based compounds against breast cancer cell lines, showing that these compounds can significantly decrease cell viability and induce apoptosis through caspase activation .
  • Antimicrobial Testing :
    • A recent publication reported on the synthesis of novel quinoline derivatives and their evaluation against resistant bacterial strains, indicating promising results for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and influencing various cellular processes. For example, it may act as an antagonist or agonist at certain receptors, leading to changes in signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

3-(Benzenesulfonyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline
  • Key Differences : Lacks the methyl group on the benzenesulfonyl substituent (position 3).
  • Molecular Formula : C₂₆H₂₅N₃O₃S (MW: 459.57 g/mol) .
  • Implications : The absence of the 4-methyl group on the sulfonyl ring may reduce lipophilicity and alter binding kinetics compared to the target compound.
6-Chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline
  • Key Differences : Chlorine replaces the methyl group at position 6.
  • Molecular Formula : C₂₅H₂₂ClN₃O₃S (MW: ~476.0 g/mol) .
  • Implications : The electron-withdrawing chlorine may enhance oxidative stability but reduce membrane permeability compared to the methyl group.
4-Methyl-2-(piperazin-1-yl)quinoline
  • Molecular Formula : C₁₄H₁₇N₃ (MW: 227.31 g/mol) .
  • Implications : Reduced molecular weight and absence of sulfonyl/methoxyphenyl groups likely diminish receptor affinity and metabolic resistance.

Modifications to the Piperazine Moiety

(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone
  • Key Differences : Difluorocyclohexyl ketone replaces the 2-methoxyphenyl group.
  • Molecular Formula : C₂₀H₂₂ClF₂N₃O (MW: 393.14 g/mol) .
(6-Fluoro-4-(4-(vinylsulfonyl)piperazin-1-yl)quinolin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
  • Key Differences : Vinylsulfonyl and methanesulfonyl groups introduce reactive sites.
  • Molecular Formula: Not explicitly stated, but estimated MW >500 g/mol .
  • Implications : The vinylsulfonyl group may act as a covalent inhibitor, while fluorine enhances metabolic stability.

Functional Group Impact on Bioactivity

Compound Key Substituents Molecular Weight (g/mol) Presumed Biological Impact
Target Compound 6-Me, 3-(4-Me-Benzenesulfonyl), 4-(2-MeO-Ph) 459.57 Balanced lipophilicity, receptor affinity
3-Benzenesulfonyl Analog 3-Benzenesulfonyl 459.57 Reduced metabolic stability vs. target
6-Chloro Analog 6-Cl ~476.0 Enhanced oxidative stability, lower permeability
Difluorocyclohexyl Derivative 4,4-difluorocyclohexyl 393.14 Increased BBB penetration
Vinylsulfonyl Derivative 3-vinylsulfonyl, 6-F >500 Covalent enzyme inhibition, metabolic stability

Biological Activity

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Quinoline
  • Substituents :
    • 2-Methoxyphenyl piperazine
    • Methyl group
    • Methylbenzenesulfonyl group

The molecular formula is C21H26N4O3SC_{21}H_{26}N_{4}O_{3}S with a molecular weight of approximately 398.52 g/mol.

Pharmacological Effects

  • Serotonin Receptor Modulation :
    • The compound exhibits selective activity at serotonin receptors, particularly the 5-HT1A receptor. It acts as an antagonist, which may contribute to its anxiolytic and antidepressant effects .
  • Vasodilatory Effects :
    • In studies involving animal models, the compound demonstrated vasodilatory properties, suggesting potential applications in cardiovascular therapies. This effect was observed alongside direct inotropic activity, indicating its ability to enhance cardiac contractility .
  • Anticancer Potential :
    • Preliminary studies indicate that derivatives of quinoline compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of the piperazine moiety is believed to enhance these effects through multiple pathways, including apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The interaction with serotonin receptors alters neurotransmitter release, influencing mood and anxiety levels.
  • Calcium Channel Modulation : As a vasodilator, it may affect calcium influx in vascular smooth muscle cells, leading to relaxation and reduced blood pressure.
  • Cellular Pathway Interference : The compound may interfere with signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

Study 1: Cardiovascular Effects

A study conducted on anesthetized dogs revealed that administration of the compound resulted in significant vasodilation and improved cardiac output. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects .

Study 2: Antidepressant Activity

In a rodent model of depression, the compound was shown to reduce symptoms significantly compared to control groups. Behavioral tests indicated increased locomotion and reduced immobility in forced swim tests, suggesting potential antidepressant properties .

Study 3: Anticancer Activity

In vitro studies demonstrated that the compound inhibited the growth of breast cancer cell lines (MCF-7) by inducing apoptosis. The mechanism was linked to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

Data Summary

Biological ActivityEffectModel/Study Reference
Serotonin Receptor ModulationAntagonist at 5-HT1A
Vasodilatory EffectsIncreased cardiac output
Anticancer ActivityInduced apoptosis in MCF-7

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